3-Ethylhex-2-enoic acid
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Overview
Description
3-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a monounsaturated fatty acid characterized by the presence of a double bond between the second and third carbon atoms and an ethyl group attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylhex-2-enoic acid typically involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include moderate temperatures and controlled addition of reactants to ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 3-ethylhexanoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: 3-Ethylhexanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, its structural features allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
3-Methylhex-2-enoic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexenoic acid: Lacks the ethyl group, making it less hydrophobic.
Hexanoic acid: Saturated fatty acid without the double bond.
Uniqueness: 3-Ethylhex-2-enoic acid is unique due to its specific structural features, including the ethyl group and the double bond, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar fatty acids.
Properties
IUPAC Name |
3-ethylhex-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMHFHMXOUTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63718-58-1 |
Source
|
Record name | 3-Ethyl-2-hexenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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